1-N,1-N-diethyl-4-N-(7-phenoxyquinolin-4-yl)pentane-1,4-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid
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Overview
Description
1-N,1-N-diethyl-4-N-(7-phenoxyquinolin-4-yl)pentane-1,4-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid is a complex organic compound with a molecular weight of 569.655 . This compound is known for its unique structure, which includes a quinoline moiety and a tricarboxylic acid group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,1-N-diethyl-4-N-(7-phenoxyquinolin-4-yl)pentane-1,4-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid involves multiple steps. The initial step typically includes the formation of the quinoline ring, followed by the introduction of the phenoxy group. The final steps involve the addition of the diethylamino group and the tricarboxylic acid moiety. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-N,1-N-diethyl-4-N-(7-phenoxyquinolin-4-yl)pentane-1,4-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the phenoxy group.
Substitution: Substitution reactions can occur at the quinoline ring or the phenoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions include quinoline derivatives, phenoxy-substituted compounds, and various tricarboxylic acid derivatives .
Scientific Research Applications
1-N,1-N-diethyl-4-N-(7-phenoxyquinolin-4-yl)pentane-1,4-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-N,1-N-diethyl-4-N-(7-phenoxyquinolin-4-yl)pentane-1,4-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function, while the tricarboxylic acid group can chelate metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-N-(7-Chloroquinolin-4-yl)-1-N,1-N-diethyl pentane-1,4-diamine: Similar structure but with a chloro group instead of a phenoxy group.
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Uniqueness
1-N,1-N-diethyl-4-N-(7-phenoxyquinolin-4-yl)pentane-1,4-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid is unique due to its combination of a quinoline moiety and a tricarboxylic acid group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
5431-05-0 |
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Molecular Formula |
C30H39N3O8 |
Molecular Weight |
569.6 g/mol |
IUPAC Name |
1-N,1-N-diethyl-4-N-(7-phenoxyquinolin-4-yl)pentane-1,4-diamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C24H31N3O.C6H8O7/c1-4-27(5-2)17-9-10-19(3)26-23-15-16-25-24-18-21(13-14-22(23)24)28-20-11-7-6-8-12-20;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-8,11-16,18-19H,4-5,9-10,17H2,1-3H3,(H,25,26);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
KZZWBYVWADVNFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)OC3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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